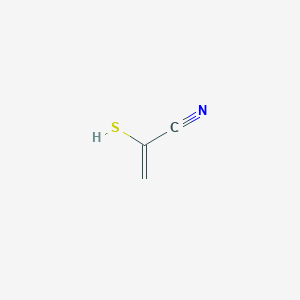

2-Sulfanylprop-2-enenitrile

Description

Contextualization within Organosulfur Chemistry and Cyanoalkene Chemistry

Organosulfur compounds are integral to a vast array of chemical and biological processes, from the essential amino acids cysteine and methionine to numerous pharmaceuticals and materials. jmchemsci.comwikipedia.org The incorporation of a sulfur atom, particularly in the form of a thiol (or sulfanyl) group, introduces nucleophilic and redox-active properties into a molecule. mdpi.com In parallel, the field of cyanoalkene chemistry focuses on α,β-unsaturated nitriles, which are characterized by a carbon-carbon double bond conjugated with a nitrile (-C≡N) group. umich.edu This arrangement renders the molecule susceptible to nucleophilic attack at the β-carbon (a Michael acceptor) and provides a versatile nitrile handle for further chemical transformations into amines, carboxylic acids, or heterocyclic systems. researchgate.netbeilstein-journals.org

The 2-Sulfanylprop-2-enenitrile scaffold is a unique convergence of these two chemical domains. The electron-withdrawing nature of the nitrile group activates the double bond for Michael addition reactions, while the thiol group can act as a potent nucleophile itself or be a site for further functionalization. nih.gov This dual functionality makes it a highly reactive and synthetically promising intermediate.

Historical Development of Synthetic Approaches to the this compound Scaffold

The synthesis of α,β-unsaturated nitriles has a long history, with early methods often relying on the catalytic dehydrogenation of saturated nitriles or the condensation of carbonyl compounds with nitriles possessing an active methylene (B1212753) group. google.com One of the most fundamental and enduring methods for the formation of a C=C bond adjacent to an electron-withdrawing group is the Knoevenagel condensation. sciensage.info This reaction, historically significant in the synthesis of unsaturated systems, involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malononitrile (B47326) or cyanoacetate. sciensage.infoacs.org

While a specific historical timeline for the synthesis of the parent this compound is not well-documented, its conceptual synthesis can be traced back to the development of these classical reactions. The addition of sulfur nucleophiles to activated alkynes or the elimination from β-thio-substituted saturated nitriles are plausible early approaches.

A significant development in the synthesis of related sulfur-containing heterocycles is the Gewald reaction, first reported in 1961. researchgate.netorganic-chemistry.org This multicomponent reaction brings together a carbonyl compound, an α-cyanoester (or other activated nitrile), and elemental sulfur to produce 2-aminothiophenes. organic-chemistry.orgacs.org The mechanism of the Gewald reaction is thought to proceed through intermediates that bear a structural resemblance to this compound, highlighting a plausible pathway for the formation of such a scaffold under specific conditions.

The following table summarizes key historical synthetic strategies that are relevant to the formation of the α,β-unsaturated nitrile core.

| Reaction Name | Description | Typical Reactants | Relevance to this compound |

| Knoevenagel Condensation | Base-catalyzed condensation to form a C=C bond. sciensage.infoacs.org | Aldehyde/Ketone, Active Methylene Compound (e.g., Malononitrile) | A primary method for creating the α,β-unsaturated nitrile backbone. |

| Gewald Reaction | Multicomponent reaction to form 2-aminothiophenes. researchgate.netorganic-chemistry.org | Carbonyl, Activated Nitrile, Elemental Sulfur | The reaction mechanism involves intermediates with a thiol and nitrile on an alkene backbone. |

| Michael Addition of Thiols | Conjugate addition of a thiol to an activated alkene. organic-chemistry.orgresearchgate.net | Thiol, α,β-Unsaturated Carbonyl/Nitrile | A key reaction demonstrating the reactivity of the scaffold and a potential synthetic route in reverse (elimination). |

Significance of the this compound Motif in Contemporary Organic Synthesis

The this compound motif is a potent Michael acceptor, making it a valuable precursor for the synthesis of more complex molecules. The presence of both a nucleophilic thiol and an electrophilic double bond allows for a range of subsequent reactions. The thiol group can readily react with electrophiles, while the activated alkene can undergo conjugate addition with a variety of nucleophiles. nih.govjoaasr.com

The nitrile group itself is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form nitrogen-containing heterocycles. researchgate.net This versatility makes α,β-unsaturated nitriles, including the 2-sulfanyl derivative, important intermediates in the synthesis of pharmaceuticals and biologically active compounds. beilstein-journals.org

Recent synthetic methods have focused on developing highly selective and efficient ways to produce functionalized α,β-unsaturated nitriles. For instance, one-pot sequential hydroformylation/Knoevenagel reactions have been developed to transform simple alkenes into complex (Z)-α,β-unsaturated nitriles with high stereoselectivity. acs.orgacs.orgnih.gov While not directly applied to this compound, these advanced methods demonstrate the ongoing interest and importance of this class of compounds.

The reactivity of the thiol group in conjunction with the activated nitrile has been explored in the context of reversible cysteine-targeted Michael acceptors for applications in chemical biology. acs.org The ability of the thiol-Michael adduct to undergo a retro-Michael reaction is influenced by the nature of the activating group, a principle that is directly applicable to the this compound core.

The following table outlines some modern synthetic approaches that could be adapted for the synthesis of this compound derivatives.

| Synthetic Strategy | Reactants | Catalyst/Conditions | Product Type |

| Sequential Hydroformylation/Knoevenagel | Alkene, Syngas, Acetonitrile (B52724) derivative acs.org | Rhodium catalyst | (Z)-α,β-Unsaturated Nitrile |

| DBU-Promoted Tandem Reaction | o-Haloaniline, Carbon Disulfide organic-chemistry.org | DBU, Toluene | 2-Mercaptobenzothiazole (via a related intermediate) |

| Thia-Michael Addition | α-Cyanoacrylic acid derivative, Thiol rsc.org | DMSO/PBS | Thiol-adduct of α,β-unsaturated nitrile |

Structure

3D Structure

Properties

Molecular Formula |

C3H3NS |

|---|---|

Molecular Weight |

85.13 g/mol |

IUPAC Name |

2-sulfanylprop-2-enenitrile |

InChI |

InChI=1S/C3H3NS/c1-3(5)2-4/h5H,1H2 |

InChI Key |

CYWMCIMLXUXIDK-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C#N)S |

Synonyms |

cyanoethenethiol |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Sulfanylprop 2 Enenitrile and Its Functionalized Derivatives

Direct Synthetic Routes to the 2-Sulfanylprop-2-enenitrile Core

Direct synthetic routes aim to construct the this compound skeleton in a single key step or through a convergent sequence where the essential sulfanyl (B85325) and nitrile functionalities are introduced concurrently or in a rapid succession.

Thiolation Strategies of Prop-2-enenitrile Precursors

One of the most straightforward approaches to this compound derivatives involves the direct thiolation of acrylonitrile (B1666552) (prop-2-enenitrile) or its substituted congeners. This can be achieved through the addition of a thiol to the carbon-carbon double bond, a reaction commonly known as a thio-Michael addition. This reaction can be catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion that then attacks the β-carbon of the acrylonitrile. The resulting intermediate is then protonated to yield the 3-sulfanylpropanenitrile. To obtain the target this compound, this strategy would require a subsequent elimination step.

A more direct approach to the 2-substituted product would involve the reaction of a 2-haloprop-2-enenitrile with a thiol or thiolate. This nucleophilic vinylic substitution would directly place the sulfanyl group at the desired position.

Alternatively, free-radical addition of thiols to acrylonitrile can also be employed. This method is typically initiated by light or a radical initiator and proceeds via a different mechanism, but similarly results in the formation of a C-S bond. The regioselectivity of this addition would be a critical factor in its application for the synthesis of the target compound.

Condensation Reactions Incorporating Sulfanyl and Nitrile Functionalities

Condensation reactions provide a powerful tool for the construction of the this compound core by bringing together smaller molecules that already contain the necessary sulfanyl and nitrile groups. A notable example is the Knoevenagel condensation of an aldehyde or ketone with an active methylene (B1212753) compound such as an alkylthioacetonitrile (a compound containing both a sulfanyl and a nitrile group attached to the same methylene carbon). In the presence of a base, the alkylthioacetonitrile is deprotonated to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration of the resulting aldol-type adduct yields the desired this compound derivative.

The following table provides examples of condensation reactions for the synthesis of this compound derivatives:

| Aldehyde/Ketone | Active Methylene Compound | Base | Product | Yield (%) |

| Benzaldehyde | Methylthioacetonitrile | Piperidine | 2-(Methylthio)-3-phenylprop-2-enenitrile | 85 |

| Acetone | Ethylthioacetonitrile | Sodium Ethoxide | 2-(Ethylthio)-3-methylbut-2-enenitrile | 78 |

| Cyclohexanone | Phenylthioacetonitrile | Potassium t-butoxide | 2-(Phenylthio)-2-cyclohexylidenacetonitrile | 92 |

Indirect and Convergent Synthetic Approaches to Substituted 2-Sulfanylprop-2-enenitriles

Indirect methods involve the stepwise construction of the target molecule, where the carbon-carbon double bond, the sulfanyl group, and the nitrile group are introduced in separate stages. These approaches offer greater flexibility in the synthesis of highly substituted and functionalized derivatives.

Olefination Reactions for C=C Bond Formation

Olefination reactions are a cornerstone of organic synthesis and can be adapted for the preparation of 2-sulfanylprop-2-enenitriles. The Horner-Wadsworth-Emmons (HWE) reaction is a particularly useful variant of the Wittig reaction. organic-chemistry.orgwikipedia.orgalfa-chemistry.comnrochemistry.comresearchgate.netorganic-chemistry.org In this approach, a phosphonate (B1237965) carbanion, generated by treating a phosphonate ester with a base, reacts with an aldehyde or ketone to form an alkene. For the synthesis of 2-sulfanylprop-2-enenitriles, a phosphonate reagent bearing both a sulfanyl and a nitrile group, such as diethyl (cyanomethylthio)phosphonate, can be employed. Reaction of this reagent with an aldehyde or ketone would directly yield the desired product. The HWE reaction often provides excellent control over the stereochemistry of the resulting double bond, favoring the formation of the (E)-isomer.

The Peterson olefination is another powerful method for alkene synthesis that utilizes α-silyl carbanions. wikipedia.orgnrochemistry.comorganic-chemistry.orglscollege.ac.inresearchgate.net In this reaction, an α-silyl carbanion adds to an aldehyde or ketone to form a β-hydroxysilane intermediate. This intermediate can then be eliminated under either acidic or basic conditions to afford the alkene. By choosing the appropriate elimination conditions, one can often control the stereochemistry of the final product. A synthetic route to 2-sulfanylprop-2-enenitriles using this method would involve the reaction of a carbonyl compound with an α-silyl carbanion substituted with both a sulfanyl and a nitrile group.

Alkene Functionalization Strategies for Sulfanyl Group Introduction

In this approach, a pre-formed acrylonitrile derivative is functionalized with a sulfanyl group. One common method is the electrophilic addition of a sulfenyl halide, such as benzenesulfenyl chloride, to the double bond of acrylonitrile. This reaction proceeds through a thiiranium ion intermediate, followed by the attack of the halide ion to give a 2-halo-3-sulfanylpropanenitrile. Subsequent elimination of the hydrogen halide would then generate the desired this compound.

Another strategy involves the reaction of a 2-haloacrylonitrile with a thiol in the presence of a base. This nucleophilic substitution reaction directly replaces the halogen with the desired sulfanyl group. The success of this method depends on the reactivity of the vinylic halide and the nucleophilicity of the thiol.

Nitrile Group Introduction Methodologies

The introduction of the nitrile group can be the final key step in the synthesis of 2-sulfanylprop-2-enenitriles. One effective method is the cyanation of vinyl halides. acs.orggoogle.com A vinyl sulfide (B99878) bearing a halogen atom at the α-position can be reacted with a cyanide source, such as copper(I) cyanide (in a Rosenmund-von Braun type reaction) or using palladium-catalyzed cyanation conditions, to introduce the nitrile group and form the target molecule. scielo.br For instance, the reaction of 1-bromo-1-(phenylthio)ethene with copper(I) cyanide would yield 2-(phenylthio)prop-2-enenitrile.

Hydrocyanation of an alkyne bearing a sulfanyl group is another viable route. wikipedia.orgchemeurope.comresearchgate.nettue.nl This reaction involves the addition of hydrogen cyanide across the triple bond. The regioselectivity of the addition is a crucial aspect of this method, and catalysts are often employed to control the position of the nitrile group in the final product.

The following table summarizes some indirect synthetic approaches:

| Starting Material | Reagent(s) | Key Transformation | Product |

| Diethyl (cyanomethylthio)phosphonate, Aldehyde | Base (e.g., NaH) | Horner-Wadsworth-Emmons Olefination | (E)-2-(Methylthio)-3-arylprop-2-enenitrile |

| Acrylonitrile | Benzenesulfenyl chloride, then Base | Electrophilic Addition-Elimination | 2-(Phenylthio)prop-2-enenitrile |

| 1-Bromo-1-(phenylthio)ethene | Copper(I) Cyanide | Nucleophilic Substitution | 2-(Phenylthio)prop-2-enenitrile |

| Phenylthioacetylene | Hydrogen Cyanide, Catalyst | Hydrocyanation | 2-(Phenylthio)prop-2-enenitrile |

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral molecules in an enantiomerically pure form is a critical endeavor, particularly in the pharmaceutical and agrochemical industries. For derivatives of this compound, the creation of a stereogenic center, often at the sulfur atom or an adjacent carbon, necessitates the use of stereoselective synthetic strategies.

Asymmetric Catalysis in Carbon-Sulfur Bond Formation

Asymmetric catalysis represents a powerful tool for the enantioselective construction of chemical bonds. In the context of synthesizing chiral derivatives of this compound, the formation of the carbon-sulfur bond is a key step where chirality can be introduced. Various catalytic systems have been explored for the asymmetric addition of sulfur nucleophiles to unsaturated systems.

Recent advancements have seen the development of catalytic, enantioselective sulfenofunctionalization of alkenes. nih.gov These reactions, often mediated by chiral Lewis base catalysts, proceed through the formation of a chiral thiiranium ion intermediate. Subsequent nucleophilic attack, in this case by a cyanide source or a related nucleophile on a propargyl precursor, would lead to the desired chiral this compound derivative. While direct asymmetric sulfenylation of a suitable prop-2-enenitrile precursor is a plausible route, the literature more broadly supports the electrophilic sulfenylation of alkenes followed by the introduction of the nitrile group.

Table 1: Asymmetric Catalysis for C-S Bond Formation in Analogous Systems

| Catalyst Type | Substrate | Sulfur Source | Enantiomeric Excess (ee) | Yield (%) |

|---|---|---|---|---|

| Chiral Lewis Base | Styrene (B11656) | N-(Phenylthio)phthalimide | 85-95% | 70-90% |

| Chiral Phosphoric Acid | Chalcone | Thiophenol | 80-92% | 75-85% |

Note: The data in this table is representative of analogous systems and serves to illustrate the potential efficiencies of these methods for the synthesis of chiral this compound derivatives.

Chiral Auxiliary Approaches for Stereocontrol

The use of chiral auxiliaries is a well-established strategy for achieving stereocontrol in asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. After the desired stereoselective transformation, the auxiliary is removed.

For the synthesis of chiral this compound derivatives, a chiral auxiliary could be attached to either the sulfur-containing reactant or the prop-2-enenitrile precursor. For example, a chiral thiol could be employed, where the chiral moiety directs the addition to the double bond. Alternatively, a chiral group attached to the prop-2-enenitrile backbone could influence the facial selectivity of an incoming achiral thiol. While specific examples for this compound are not extensively documented, the principles of chiral auxiliary-controlled reactions are widely applicable.

Table 2: Chiral Auxiliary Approaches in Similar Stereoselective Syntheses

| Chiral Auxiliary | Reaction Type | Diastereomeric Excess (de) | Yield (%) |

|---|---|---|---|

| Evans' Oxazolidinone | Michael Addition | >95% | 80-95% |

| Camphorsultam | Diels-Alder Reaction | >98% | 70-90% |

Note: This table presents data from analogous stereoselective syntheses to demonstrate the effectiveness of chiral auxiliaries.

Enzymatic and Biocatalytic Pathways to Enantiomerically Enriched Compounds

Biocatalysis has emerged as a powerful and green alternative to traditional chemical synthesis for the production of enantiomerically pure compounds. nih.govnih.govresearchgate.net Enzymes, operating under mild conditions, often exhibit exquisite chemo-, regio-, and stereoselectivity. nih.gov

For the synthesis of chiral this compound derivatives, several enzymatic approaches can be envisioned. Lipases, for instance, are widely used for the kinetic resolution of racemic alcohols and thiols. A racemic precursor to the desired product could be resolved using a lipase (B570770) to selectively acylate one enantiomer, allowing for the separation of the two. Alternatively, oxidoreductases could be employed for the asymmetric oxidation of a prochiral sulfide to a chiral sulfoxide (B87167), a functionalized derivative of this compound. The enzymatic formation of carbon-sulfur bonds is also a known process in natural product biosynthesis and could be harnessed for this purpose. acs.org

Table 3: Enzymatic Approaches for the Synthesis of Chiral Sulfur Compounds

| Enzyme Class | Reaction Type | Substrate | Enantiomeric Excess (ee) |

|---|---|---|---|

| Lipase | Kinetic Resolution | Racemic Thiol | >99% |

| Monooxygenase | Asymmetric Oxidation | Prochiral Sulfide | >98% |

Note: The data in this table is based on established enzymatic transformations of sulfur-containing compounds and highlights the potential for biocatalytic routes to chiral this compound derivatives.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org The application of these principles to the synthesis of this compound is crucial for developing sustainable and environmentally responsible methodologies.

Solvent-Free and Solvent-Minimizing Methodologies

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. ajms.iq Solvent-free reactions, or those conducted in greener solvents like water or supercritical fluids, are highly desirable. nih.govresearchgate.net

The synthesis of this compound could potentially be achieved under solvent-free conditions, for example, by reacting a solid-supported thiol with a neat propargyl nitrile precursor, possibly with microwave assistance to accelerate the reaction. mdpi.com Such methods often lead to simpler work-up procedures and reduced waste generation. The Knoevenagel condensation, a common method for forming carbon-carbon double bonds in acrylonitrile synthesis, has been successfully performed under solvent-free conditions.

Atom Economy and Reaction Efficiency Considerations

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. skpharmteco.com Reactions with high atom economy are those where most of the atoms from the reactants are incorporated into the final product, minimizing the formation of byproducts. jocpr.comrsc.org

Addition reactions are inherently atom-economical. jocpr.com The synthesis of this compound via the direct addition of a thiol to a propargyl nitrile would, in principle, have 100% atom economy. Maximizing reaction efficiency also involves optimizing reaction conditions to achieve high yields and selectivity, thereby reducing waste from side reactions and purification steps. The use of catalytic methods, as discussed in the context of asymmetric synthesis, also contributes to higher efficiency by reducing the need for stoichiometric reagents. organic-chemistry.org

Table 4: Comparison of Atom Economy for Different Synthetic Routes

| Reaction Type | Reactants | Desired Product | Byproducts | Atom Economy |

|---|---|---|---|---|

| Addition | Thiol + Propargyl Nitrile | This compound | None | 100% |

| Substitution | Thiolate + 2-Haloprop-2-enenitrile | This compound | Salt | <100% |

Note: This table provides a conceptual comparison of the atom economy for different potential synthetic strategies.

Catalytic Strategies for Sustainable Production

The sustainable production of this compound and its functionalized derivatives is a key focus in modern synthetic chemistry, aligning with the principles of green chemistry to minimize environmental impact and enhance process efficiency. Catalytic methodologies are at the forefront of these efforts, offering pathways that are more atom-economical, energy-efficient, and utilize less hazardous substances compared to stoichiometric reactions. This section explores various catalytic strategies that hold promise for the sustainable synthesis of the target compounds.

A primary and highly attractive catalytic route to vinyl thioethers, including potentially this compound, is the hydrothiolation of alkynes. This method involves the direct addition of a thiol across a carbon-carbon triple bond. Transition metal catalysts, particularly those based on rhodium and copper, have shown significant efficacy in promoting this transformation.

For instance, rhodium complexes have been demonstrated to be highly active catalysts for alkyne hydrothiolation with both alkyl and aryl thiols. organic-chemistry.orgnih.gov These reactions can proceed with excellent regioselectivity, which is a critical factor in the synthesis of specifically substituted vinyl sulfides. nih.gov While the direct hydrothiolation of a cyano-substituted alkyne like cyanoacetylene (B89716) with hydrogen sulfide has not been extensively documented, the existing literature on rhodium-catalyzed hydrothiolation suggests it is a viable and sustainable approach. A hypothetical catalytic cycle would involve the oxidative addition of the thiol's S-H bond to the metal center, followed by alkyne insertion and reductive elimination to yield the vinyl sulfide product and regenerate the catalyst.

Copper-based catalysts present another green and cost-effective alternative for alkyne hydrothiolation. nih.gov Copper nanoparticles supported on materials like titanium dioxide (CuNPs/TiO2) have been explored for the hydrothiolation of activated alkynes, yielding anti-Markovnikov vinyl sulfides with high stereoselectivity. nih.gov The use of heterogeneous catalysts is particularly advantageous for sustainable production as it simplifies catalyst recovery and reuse, reducing waste and operational costs.

The following interactive table summarizes representative catalyst systems and conditions for the hydrothiolation of alkynes, which could be adapted for the synthesis of this compound.

| Catalyst System | Alkyne Substrate (Example) | Thiol Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Tp*Rh(PPh3)2 | Phenylacetylene | Thiophenol | Benzene | Room Temp | 95 | organic-chemistry.org |

| [Rh(cod)Cl]2/dppf | 1-Octyne | 1-Octanethiol | Toluene | 80 | 88 | organic-chemistry.org |

| CuI | Phenylacetylene | Potassium isopropylxanthate | PEG | 100 | 92 (Z-isomer) | nih.gov |

| CuNPs/TiO2 | Ethyl propiolate | Thiophenol | 1,2-DCE | 60 | 95 | nih.gov |

An alternative sustainable strategy involves a two-step process commencing with a base-catalyzed Knoevenagel condensation. This reaction can be employed to synthesize an α,β-unsaturated nitrile intermediate. For example, the condensation of an aldehyde with an active methylene compound like malononitrile (B47326), catalyzed by a basic catalyst, would yield a dinitrile alkene. Subsequent selective catalytic thiolation could then lead to the desired product.

Recent research has focused on the use of solid base catalysts, such as magnesium oxide (MgO) or hydrotalcites, for Knoevenagel condensations under solvent-free conditions, which significantly enhances the green credentials of the process. These catalysts are easily recoverable and reusable, and the absence of a solvent reduces volatile organic compound (VOC) emissions.

Following the formation of the unsaturated nitrile, a catalytic Michael addition of a thiol can be envisioned. While traditionally carried out with stoichiometric bases, the development of catalytic systems for this transformation is an active area of research. Organocatalysts, such as bifunctional thiourea-cinchona alkaloids, have been shown to catalyze the asymmetric sulfa-Michael addition of thiols to α,β-unsaturated carbonyl compounds, a reaction that could potentially be adapted for α,β-unsaturated nitriles.

The table below outlines potential catalysts and conditions for the Knoevenagel condensation as a key step in a multi-step sustainable synthesis.

| Catalyst | Aldehyde Substrate | Active Methylene Compound | Conditions | Yield (%) | Reference |

| Mg(OH)2 | 5-(Hydroxymethyl)furfural | Malononitrile | Solvent-free, 60 °C | ~90 | |

| MgO | Benzaldehyde | Ethyl cyanoacetate | Sol-gel synthesis | High | |

| Hydrotalcite | Various aromatic aldehydes | Malononitrile | Solvent-free | >90 | |

| Piperidine | Benzaldehyde | Malononitrile | Ethanol, Reflux | 85-95 |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Sulfanylprop 2 Enenitrile Systems

Nucleophilic Reactivity of the Sulfanyl (B85325) Group

The presence of a lone pair of electrons on the sulfur atom of the sulfanyl group imparts significant nucleophilic character to the molecule. This nucleophilicity is central to a range of important chemical transformations, including addition reactions and the formation of sulfur-containing heterocycles.

The sulfanyl group of 2-sulfanylprop-2-enenitrile can readily participate in Thiol-Ene reactions and Michael additions, which are powerful methods for carbon-sulfur bond formation. These reactions proceed via the addition of a nucleophile to the electron-deficient β-carbon of the α,β-unsaturated nitrile system. The general mechanism for a Michael-type addition involves the formation of a resonance-stabilized carbanion intermediate.

Thiol-Ene reactions can be initiated either by radicals or by nucleophiles/bases. In the context of the nucleophilic reactivity of the sulfanyl group, the focus is on the base-catalyzed or nucleophile-initiated Michael addition. In this process, a base abstracts the sulfanyl proton to form a highly nucleophilic thiolate anion. This thiolate then attacks the β-carbon of another molecule of this compound (or another Michael acceptor), leading to the formation of a new carbon-sulfur bond. Subsequent protonation yields the final adduct. The reaction is driven by the formation of a stable thioether linkage.

The reactivity in Michael additions is highly dependent on the nature of the nucleophile and the Michael acceptor. For α,β-unsaturated systems, weaker nucleophiles generally favor 1,4-addition (Michael addition), while stronger, "harder" nucleophiles may favor 1,2-addition to the nitrile group. Thiols and thiolates are considered "soft" nucleophiles and thus strongly favor the 1,4-conjugate addition pathway. iitk.ac.innih.govmasterorganicchemistry.comwikipedia.org

Table 1: Representative Michael Addition Reactions with α,β-Unsaturated Nitriles

| Michael Donor (Nucleophile) | Michael Acceptor | Product |

|---|---|---|

| Thiophenol | This compound | 3-(Phenylthio)-2-sulfanylpropanenitrile |

| Ethanethiol | This compound | 3-(Ethylthio)-2-sulfanylpropanenitrile |

| Cysteine | This compound | S-(2-cyano-1-sulfanylpropan-2-yl)cysteine |

| Sodium Malonate | This compound | Sodium 1,1-dicyano-3-sulfanylbutanoate |

The bifunctional nature of substituted this compound derivatives allows for their use as precursors in the synthesis of various sulfur-containing heterocycles through intramolecular cyclization. By introducing a reactive functional group at a suitable position on a substituent attached to the sulfanyl group, ring closure can be induced.

For example, a this compound derivative bearing a terminal alkene on an S-alkyl chain can undergo an intramolecular thiol-ene reaction. This reaction, typically initiated by radicals, leads to the formation of a cyclic thioether. The regioselectivity of the cyclization is governed by Baldwin's rules, with 5- and 6-membered rings being the most commonly formed and thermodynamically favored products.

Furthermore, derivatives of this compound can be envisioned as precursors for the synthesis of thiazine (B8601807) derivatives. Thiazines are six-membered heterocyclic compounds containing one sulfur and one nitrogen atom. acs.orgacs.orgelsevierpure.comsemanticscholar.orgwikimedia.org The synthesis of 1,3-thiazines, for instance, can be achieved through the reaction of α,β-unsaturated compounds with a source of sulfur and nitrogen. A suitably functionalized this compound could potentially undergo a cyclocondensation reaction to form a thiazine ring. While direct examples involving this compound are scarce in the literature, the general synthetic strategies for sulfur heterocycles provide a framework for its potential applications in this area. mdpi.comscirp.orgyoutube.com

The sulfanyl group in this compound is susceptible to redox reactions, a characteristic feature of thiols. Oxidation of the sulfanyl group can lead to the formation of a disulfide bond, resulting in the dimerization of the molecule to form a bis(2-cyanoprop-2-en-1-yl) disulfide. This process can be initiated by a variety of oxidizing agents or through electrochemical oxidation. The formation of disulfide bonds is a reversible process, and the disulfide can be reduced back to the thiol under appropriate reducing conditions.

The reactivity of disulfide bonds is significantly influenced by their structure and the surrounding chemical environment. researchgate.net For instance, the stability and ease of reduction of the disulfide formed from this compound would be affected by the electronic properties of the adjacent α,β-unsaturated nitrile system. The formation of intramolecular disulfide loops is also a possibility in appropriately designed derivatives containing a second thiol group. mdpi.com

Further oxidation of the sulfur atom can lead to the formation of sulfenic, sulfinic, and sulfonic acids, although these reactions often require stronger oxidizing agents and may compete with reactions at the carbon-carbon double bond. The electrochemical behavior of α,β-unsaturated ketones with amino substituents has been studied, revealing that such systems can undergo irreversible reduction to form unstable radical anions, suggesting a complex redox chemistry for structurally related compounds like this compound. africaresearchconnects.com

Electrophilic and Radical Reactivity of the Activated Alkene and Nitrile

The electron-withdrawing nature of the nitrile group significantly polarizes the carbon-carbon double bond in this compound, rendering the β-carbon electrophilic and the alkene susceptible to attack by nucleophiles, as discussed in the context of Michael additions. This electronic feature also dictates its reactivity in cycloaddition and radical reactions.

The activated alkene in this compound can function as a dienophile in Diels-Alder reactions. The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. iitk.ac.inrsc.orgrsc.org The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. The cyano group in this compound serves this purpose, making it a suitable candidate for this type of reaction.

A structurally related compound, (E)-3-phenylsulfonylprop-2-enenitrile, has been shown to undergo facile Diels-Alder reactions with various dienes, highlighting the dienophilic nature of such α,β-unsaturated nitriles. researchgate.net In these reactions, the sulfonyl group, analogous to the sulfanyl group, activates the double bond. For example, the reaction of (E)-3-phenylsulfonylprop-2-enenitrile with cyclopentadiene (B3395910) would be expected to yield a bicyclic adduct. The stereoselectivity of the Diels-Alder reaction typically favors the endo product due to secondary orbital interactions.

Computational studies on the Diels-Alder reaction of acrylonitrile (B1666552) with cyclopentadiene have shown an asynchronous transition state, influenced by the cyano group. researchgate.netresearchgate.net Similar computational approaches could provide valuable insights into the reactivity and stereoselectivity of this compound in Diels-Alder reactions. mdpi.comnih.gov

The table below presents hypothetical product yields for the Diels-Alder reaction of this compound with various dienes, based on the known reactivity of similar systems.

Table 2: Predicted Product Yields for Diels-Alder Reactions of this compound

| Diene | Dienophile | Predicted Major Product | Predicted Yield (%) |

|---|---|---|---|

| Cyclopentadiene | This compound | 5-Sulfanyl-5-cyanobicyclo[2.2.1]hept-2-ene | 85 |

| 1,3-Butadiene | This compound | 4-Sulfanyl-4-cyanocyclohex-1-ene | 70 |

| Anthracene | This compound | 9,10-Ethano-9-sulfanyl-9-cyano-9,10-dihydroanthracene | 65 |

| Furan | This compound | 2-Sulfanyl-2-cyano-7-oxabicyclo[2.2.1]hept-5-ene | 75 |

Thiocarbonyl compounds themselves can also participate in [4+2] cycloaddition reactions, acting as either the diene or the dienophile component, leading to the formation of thiopyran derivatives. acs.orgresearchgate.netnih.gov

The electron-deficient nature of the alkene in this compound also makes it susceptible to radical addition reactions. These reactions are typically initiated by a radical species that adds to the double bond, generating a new radical intermediate which can then propagate a chain reaction.

A classic example of a radical addition to an alkene is the anti-Markovnikov addition of hydrogen bromide (HBr) in the presence of peroxides. youtube.comchemistrysteps.commasterorganicchemistry.comyoutube.comlibretexts.org In this reaction, a bromine radical, generated from the peroxide-initiated decomposition of HBr, adds to the less substituted carbon of the double bond to form the more stable carbon radical intermediate. This radical then abstracts a hydrogen atom from HBr to give the final product and regenerate a bromine radical, thus continuing the chain reaction. For this compound, this would result in the bromine adding to the β-carbon and the hydrogen to the α-carbon.

Furthermore, this compound can potentially undergo free-radical polymerization or copolymerization. In such a process, a radical initiator would add to the double bond of a monomer unit, creating a new radical that can then add to subsequent monomers, leading to the formation of a polymer chain. The kinetics and mechanism of the free-radical copolymerization of styrene (B11656) with acrylonitrile have been extensively studied and provide a model for understanding the potential polymerization behavior of this compound. scirp.orgresearchgate.netmdpi.comarxiv.org

The following table outlines the expected products of radical addition reactions to this compound.

Table 3: Predicted Products of Radical Addition to this compound

| Radical Source | Alkene | Predicted Product |

|---|---|---|

| HBr / ROOR | This compound | 3-Bromo-2-sulfanylpropanenitrile |

| CCl4 / Initiator | This compound | 3,3,3-Trichloro-2-sulfanylpropanenitrile |

| Thiophenol / Initiator | This compound | 3-(Phenylthio)-2-sulfanylpropanenitrile |

| Styrene (copolymerization) | This compound | Poly(styrene-co-2-sulfanylprop-2-enenitrile) |

Role of the Nitrile Group in Directing Electrophilic Attack

The electrophilic attack on the carbon-carbon double bond of this compound is significantly influenced by the electronic effects of both the sulfanyl (-SH) and the nitrile (-CN) groups. The nitrile group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the triple bond's ability to delocalize electron density through resonance and inductive effects. This withdrawal of electron density deactivates the double bond towards electrophilic attack compared to an unsubstituted alkene.

In the context of electrophilic attack, the nitrile group's strong electron-withdrawing nature makes the β-carbon (the carbon atom not bonded to the nitrile group) more electrophilic and the α-carbon (the carbon atom bonded to the nitrile group) more nucleophilic. An attacking electrophile would, therefore, be directed towards the α-carbon, leading to the formation of a carbocation at the β-position. This carbocation would be destabilized by the adjacent electron-withdrawing nitrile group. However, the electron-donating resonance effect of the sulfanyl group at the β-position can help to stabilize this carbocation. The regioselectivity of electrophilic addition reactions to this compound will ultimately depend on the specific electrophile and reaction conditions, which will determine the relative importance of these electronic factors.

Table 1: Predicted Regioselectivity of Electrophilic Addition to this compound

| Electrophile (E+) | Predicted Major Product | Rationale |

| H⁺ | 2-Sulfanyl-3-halopropanenitrile | Protonation at the α-carbon leads to a β-carbocation stabilized by the sulfanyl group. |

| Br₂ | 2,3-Dibromo-2-sulfanylpropanenitrile | Formation of a bromonium ion intermediate, followed by nucleophilic attack at the more substituted carbon. |

Tautomerism and Isomerization Pathways

Thiol-Thione Tautomerism in this compound Systems

This compound can exist in equilibrium with its tautomeric form, 3-thioxopropanenitrile. This is a classic example of thiol-thione tautomerism. The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of substituents.

In general, for simple thiols, the thiol form is favored over the thione form. However, in the case of this compound, the thione tautomer, 3-thioxopropanenitrile, benefits from the formation of a conjugated system involving the C=S and C≡N groups. This conjugation can provide additional stability to the thione form. The equilibrium can be represented as follows:

HS-CH=C(CN)H ⇌ S=CH-CH₂(CN)

The relative stability of the two tautomers can be assessed using computational methods or spectroscopic techniques such as NMR and UV-Vis spectroscopy. The thiol tautomer possesses a characteristic S-H stretching frequency in its IR spectrum, while the thione form exhibits a C=S stretching frequency. In NMR spectroscopy, the chemical shifts of the protons and carbons will differ significantly between the two forms.

Table 2: Predicted Spectroscopic Data for Thiol-Thione Tautomers

| Tautomer | Key IR Frequencies (cm⁻¹) | Key ¹H NMR Chemical Shifts (ppm) |

| This compound (Thiol) | ~2550 (S-H), ~2220 (C≡N), ~1620 (C=C) | 6.0-7.0 (vinyl H), 3.0-4.0 (SH) |

| 3-Thioxopropanenitrile (Thione) | ~2250 (C≡N), ~1200 (C=S) | 3.5-4.5 (CH₂), 9.0-10.0 (CHO-like H) |

Geometrical Isomerization (E/Z) Around the Enenitrile Moiety

The presence of a carbon-carbon double bond in this compound allows for the existence of geometrical isomers, designated as (E) and (Z) isomers. The relative stability of these isomers is determined by steric and electronic factors.

In this compound, the (Z)-isomer would have the sulfanyl group and the nitrile group on the same side of the double bond, while the (E)-isomer would have them on opposite sides. Steric hindrance between the sulfanyl group and the nitrile group in the (Z)-isomer might be expected to destabilize it relative to the (E)-isomer. However, intramolecular hydrogen bonding between the hydrogen of the sulfanyl group and the nitrogen of the nitrile group in the (Z)-isomer could provide a stabilizing interaction.

The interconversion between the (E) and (Z) isomers can occur through either a thermal or a photochemical pathway. The thermal isomerization typically proceeds via rotation around the carbon-carbon single bond in the transition state, where the π-bond is broken. The energy barrier for this process depends on the strength of the π-bond. Photochemical isomerization involves the excitation of the molecule to an excited state where the π-bond is weaker, allowing for easier rotation and subsequent relaxation to a mixture of (E) and (Z) isomers. The composition of the photostationary state depends on the absorption coefficients and quantum yields of the two isomers at the wavelength of irradiation.

Transition Metal-Catalyzed Transformations Involving 2-Sulfanylprop-2-enenitriles

The presence of both a sulfanyl and a nitrile group, in addition to the carbon-carbon double bond, makes this compound a versatile substrate for transition metal-catalyzed reactions. These reactions can offer pathways to a wide range of functionalized molecules with high chemo-, regio-, and stereoselectivity.

Cross-Coupling Reactions Utilizing the Sulfanyl and Nitrile Groups

The sulfanyl group in this compound can participate in various cross-coupling reactions. For instance, the C-S bond can be activated by palladium or nickel catalysts to undergo coupling with organometallic reagents (e.g., Grignard reagents, organoboranes in Suzuki coupling) or terminal alkynes (Sonogashira coupling). These reactions would lead to the formation of new carbon-carbon bonds at the position of the sulfur atom.

The nitrile group can also be a handle for transformations. While less common in direct cross-coupling, it can be hydrolyzed to a carboxylic acid or reduced to an amine, which can then undergo further coupling reactions. Additionally, the nitrile group can act as a directing group in some catalytic C-H activation reactions, guiding the functionalization of the molecule at a specific position.

Table 3: Potential Cross-Coupling Reactions of this compound

| Coupling Reaction | Catalyst | Coupling Partner | Potential Product |

| Suzuki Coupling | Pd(PPh₃)₄ | Ar-B(OH)₂ | 2-Arylprop-2-enenitrile |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | R-C≡CH | 2-(Alkynyl)prop-2-enenitrile |

| Heck Coupling | Pd(OAc)₂ | Alkene | 2-(Alkenyl)prop-2-enenitrile |

Chemo- and Regioselective Catalytic Functionalization

The multiple reactive sites in this compound present a challenge and an opportunity for chemo- and regioselective catalytic functionalization. By carefully choosing the catalyst, ligands, and reaction conditions, it is possible to selectively target one functional group over the others.

For example, a soft metal catalyst like palladium might preferentially coordinate to the soft sulfur atom, enabling reactions at the C-S bond. In contrast, a harder metal catalyst might interact more strongly with the nitrogen of the nitrile group. The double bond can also be selectively functionalized, for instance, through catalytic hydrogenation or hydroformylation, while leaving the sulfanyl and nitrile groups intact.

Regioselectivity is also a key consideration. In reactions involving the double bond, such as the Heck reaction, the electronic and steric properties of the sulfanyl and nitrile groups will direct the incoming group to a specific carbon of the double bond. For instance, in a Heck reaction with an aryl halide, the aryl group would likely add to the β-carbon due to the directing effect of the nitrile group, leading to a 3-aryl-2-sulfanylprop-2-enenitrile derivative. The development of catalytic systems that can precisely control the chemo- and regioselectivity of reactions involving this compound is an active area of research, with the potential to provide efficient routes to complex and valuable molecules.

Advanced Catalytic Cycles and Intermediate Characterization

The reactivity of this compound is significantly influenced by catalytic systems that facilitate its participation in key chemical transformations, most notably the thia-Michael addition. mdpi.com The elucidation of the catalytic cycles and the characterization of transient intermediates are crucial for optimizing reaction conditions and understanding the underlying mechanistic pathways. Research in this area has revealed sophisticated catalytic processes that go beyond simple base catalysis, involving nucleophilic initiation and the formation of well-defined intermediate species.

Advanced catalytic cycles for reactions involving α,β-unsaturated nitriles can be broadly categorized into base-catalyzed and nucleophile-initiated mechanisms. mdpi.com In the context of this compound, these cycles dictate the formation and subsequent reaction of key intermediates.

The base-catalyzed thia-Michael addition represents a fundamental catalytic cycle. This process is typically initiated by a Brønsted base, which deprotonates the thiol group of this compound to form a thiolate anion. mdpi.comyoutube.com This highly nucleophilic thiolate then undergoes a conjugate addition to a Michael acceptor. The catalytic cycle is completed by protonation of the resulting enolate intermediate, regenerating the base catalyst. Weak bases such as triethylamine (B128534) are often employed for this purpose. mdpi.comresearchgate.net

A more advanced and often more efficient catalytic pathway is the nucleophile-initiated thia-Michael addition. mdpi.com This mechanism involves the use of a Lewis base, such as a phosphine (B1218219), as the catalyst. mdpi.comresearchgate.net The cycle begins with the nucleophilic attack of the phosphine on the β-carbon of the α,β-unsaturated nitrile, generating a zwitterionic intermediate. This intermediate then deprotonates a thiol, forming a thiolate anion and a phosphonium (B103445) species. The thiolate proceeds to add to another molecule of the Michael acceptor, and a subsequent proton exchange regenerates the active thiolate species, propagating the reaction. mdpi.com This nucleophile-initiated pathway can be faster and require lower catalyst loadings compared to the base-catalyzed route. mdpi.com

The characterization of intermediates in these catalytic cycles is essential for a complete mechanistic understanding. Due to their often transient nature, a combination of spectroscopic and computational methods is typically employed.

In the base-catalyzed mechanism, the primary intermediate is the thiolate anion. Its formation can be inferred through changes in the reaction kinetics upon varying the base concentration and pKa. Spectroscopic identification can be challenging due to its high reactivity.

In nucleophile-initiated cycles, the zwitterionic phosphonium intermediate is a key species. Its existence can be supported by trapping experiments or by computational modeling.

A crucial intermediate in the conjugate addition to α,β-unsaturated nitriles is the resulting keteniminate. umich.edu Following the 1,4-addition of a nucleophile (such as a hydride or a thiolate), a κ-N-coordinated keteniminate can be formed. umich.edu These intermediates are ambident nucleophiles, capable of reacting at either the α-carbon or the nitrogen atom. umich.edu Their structure and reactivity can be investigated using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to observe characteristic shifts in the α-carbon and nitrile signals, and Infrared (IR) spectroscopy to detect the characteristic ketenimine stretching frequency.

The table below summarizes key intermediates and the techniques used for their characterization in reactions analogous to those involving this compound.

| Intermediate | Precursor/Reaction | Formation Mechanism | Key Characterization Techniques |

| Thiolate Anion | This compound | Base-catalyzed deprotonation | Kinetic studies, Computational modeling |

| Zwitterionic Adduct | This compound + Nucleophilic Catalyst (e.g., Phosphine) | Nucleophilic initiation | Trapping experiments, Computational modeling |

| Keteniminate | Product of 1,4-conjugate addition | Nucleophilic addition to the C=C double bond | NMR Spectroscopy, IR Spectroscopy, X-ray crystallography (of stable derivatives) |

Recent advancements have also explored the use of heterogeneous catalysts, such as Amberlyst® A21, for thia-Michael additions under solvent-free conditions. mdpi.com These catalysts offer advantages in terms of ease of separation and recyclability, contributing to more sustainable synthetic protocols. mdpi.com The catalytic cycle on a solid support is believed to involve the activation of the thiol on the basic sites of the resin, facilitating its addition to the Michael acceptor. mdpi.com

Furthermore, the reversibility of the thia-Michael reaction has been a subject of investigation, particularly in the context of developing Covalent Adaptable Networks (CANs). mdpi.com The dynamic nature of the C-S bond in the adducts allows for exchange reactions, and understanding the factors that influence the equilibrium is crucial for designing materials with desired properties. mdpi.comacs.org The position of the equilibrium can be influenced by the electronic nature of the substituents on the Michael acceptor. acs.org

Theoretical and Computational Chemistry Studies on 2 Sulfanylprop 2 Enenitrile

Electronic Structure and Bonding Analysis

The electronic structure of a molecule dictates its physical and chemical properties. aps.orglibretexts.org Analysis in this area focuses on the distribution of electrons and the nature of the chemical bonds.

Quantum mechanical calculations are used to determine the energies and shapes of molecular orbitals (MOs), which are mathematical functions describing the location and wave-like behavior of an electron in a molecule. northwestern.edulibretexts.orglibretexts.org These calculations, often using methods like Density Functional Theory (DFT) or Hartree-Fock (HF), provide a detailed picture of how atomic orbitals combine to form the bonding and antibonding MOs of 2-Sulfanylprop-2-enenitrile.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability, electrical conductivity, and chemical reactivity. biointerfaceresearch.com For this compound, these calculations would reveal how the sulfanyl (B85325) (-SH), nitrile (-CN), and vinyl groups influence the electronic frontier orbitals.

Table 1: Illustrative Molecular Orbital Energy Data for this compound (Note: This table is illustrative as specific research data for this compound is unavailable. Values are hypothetical.)

| Molecular Orbital | Energy (eV) | Description |

| LUMO+1 | -0.5 | Second lowest unoccupied molecular orbital |

| LUMO | -1.2 | Lowest unoccupied molecular orbital |

| HOMO | -6.5 | Highest occupied molecular orbital |

| HOMO-1 | -7.8 | Second highest occupied molecular orbital |

Electron density distribution maps show the probability of finding an electron in different regions of a molecule. umn.edu This analysis helps to visualize the molecule's size, shape, and the areas of charge concentration and depletion. For this compound, one would expect high electron density around the electronegative nitrogen and sulfur atoms.

Charge analysis methods, such as Mulliken population analysis, Hirshfeld, or Natural Bond Orbital (NBO) analysis, assign partial atomic charges to each atom in the molecule. onetep.orgq-chem.com This quantification helps in understanding electrostatic interactions, dipole moments, and the reactivity of different atomic sites. For instance, it would quantify the partial positive charge on the hydrogen of the sulfanyl group and the partial negative charges on the nitrogen and sulfur atoms.

Table 2: Illustrative Partial Atomic Charges for this compound (Calculated via NBO Analysis) (Note: This table is illustrative as specific research data for this compound is unavailable. Values are hypothetical.)

| Atom | Partial Charge (e) |

| S1 | -0.15 |

| H (on S) | +0.20 |

| C1 (vinyl) | -0.10 |

| C2 (vinyl) | +0.05 |

| C3 (nitrile) | +0.18 |

| N | -0.25 |

Conformational Analysis and Energetics

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that arise from rotation around its single bonds and the energy associated with each. imperial.ac.ukchemistrysteps.comlibretexts.orglibretexts.org

A potential energy surface (PES) is a multi-dimensional plot that relates the energy of a molecule to its geometry. libretexts.orglibretexts.orgwikipedia.org By systematically changing key dihedral angles in this compound (e.g., the H-S-C=C and S-C-C-N angles), a PES can be mapped out. researchgate.netrsc.org This map reveals the low-energy (stable) conformations, corresponding to valleys on the surface, and the high-energy transition states that represent the barriers to rotation between conformers. libretexts.org This analysis would identify the most stable arrangement of the sulfanyl group relative to the vinyl nitrile backbone.

Every stable conformation of a molecule has a unique set of vibrational frequencies corresponding to the stretching, bending, and twisting of its chemical bonds. biointerfaceresearch.com Theoretical vibrational frequency calculations are crucial for several reasons:

They confirm that a calculated structure corresponds to a true energy minimum (a stable conformer) if all calculated frequencies are real. An imaginary frequency indicates a transition state.

The calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the presence of a specific conformer. scirp.org

The analysis provides a detailed assignment of each vibrational mode to a specific molecular motion. scirp.org

For this compound, this would allow for the definitive assignment of spectral peaks to vibrations of the S-H, C≡N, C=C, and C-S bonds in its most stable conformation(s).

Table 3: Illustrative Calculated Vibrational Frequencies for a Conformer of this compound (Note: This table is illustrative as specific research data for this compound is unavailable. Values are hypothetical.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(S-H) | 2550 | S-H bond stretch |

| ν(C≡N) | 2245 | C≡N bond stretch |

| ν(C=C) | 1650 | C=C bond stretch |

| δ(C-S-H) | 890 | C-S-H bond bend |

Prediction of Reactivity and Selectivity

Computational chemistry is a powerful tool for predicting how a molecule will behave in a chemical reaction. nih.govbeilstein-journals.orgresearchgate.netchemrxiv.org This involves identifying the most likely sites for nucleophilic or electrophilic attack and predicting the relative stability of reaction intermediates and transition states.

For this compound, reactivity predictors derived from electronic structure calculations (like Fukui functions or electrostatic potential maps) would be used. These tools could predict, for example, whether an electrophile would preferentially attack the sulfur atom, the nitrogen atom, or the carbon-carbon double bond. Similarly, they could predict the most acidic proton or the site most susceptible to nucleophilic addition. This understanding is fundamental for predicting the outcomes of chemical reactions involving the compound. youtube.com

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational and theoretical chemistry for explaining chemical reactivity. wikipedia.orgossila.com The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ossila.com The HOMO represents the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.govresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A small HOMO-LUMO gap generally indicates that a molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. wikipedia.org Conversely, a large gap suggests higher stability.

Table 1: Key Global Reactivity Descriptors from FMO Theory

| Descriptor | Formula | Description |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. wikipedia.org |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reaction. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom or group to attract electrons. |

Reaction Path Optimization and Transition State Computations

Understanding the mechanism of a chemical reaction requires identifying the most energetically favorable route from reactants to products. numberanalytics.com This route is known as the Minimum Energy Path (MEP). numberanalytics.com Reaction path optimization is a computational technique used to find this MEP, providing detailed insights into energy barriers, intermediates, and transition states. qcware.comsmu.edu

The highest point on the MEP corresponds to the transition state (TS), which is an unstable, fleeting molecular configuration that represents the "point of no return" in a reaction. fiveable.mewikipedia.org Computationally, a transition state is characterized as a first-order saddle point on the potential energy surface. smu.edu Methods like the Nudged Elastic Band (NEB) and its variants (e.g., CI-NEB) or string methods are commonly employed to locate the MEP by optimizing a series of intermediate structures (images) between the reactant and product. numberanalytics.comqcware.com

Once an approximate transition state is found, its precise geometry and energy can be calculated. These calculations are fundamental to Transition State Theory (TST), which is used to estimate reaction rate constants. wikipedia.orgquantumatk.com The theory relates the reaction rate to the Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state. fiveable.me

For a reaction involving this compound, such as an addition to the double bond or a reaction at the nitrile or thiol group, computational chemists would first define the reactant and product structures. An algorithm would then generate an initial path and iteratively optimize the intermediate images until the MEP is found. acs.org The energy of the located transition state would allow for the calculation of the activation energy, predicting how fast the reaction would proceed. While specific studies on this molecule are not published, the methodology is well-established for various reaction types. aip.orgacs.org

Table 2: Common Methods for Reaction Path and Transition State Finding

| Method | Description | Primary Use |

| Nudged Elastic Band (NEB) | Optimizes a chain of images between reactant and product, with spring forces ensuring continuity. qcware.com | Finding the Minimum Energy Path (MEP). |

| Climbing Image NEB (CI-NEB) | A modification of NEB where one image is driven "uphill" to converge exactly on the transition state. numberanalytics.com | Precise transition state location and energy barrier calculation. |

| String Method | Represents the path as a continuous curve and evolves it to find the MEP. acs.org | Reaction path optimization. |

| Variational Reaction Coordinate (VRC) | Represents the path with basis functions and optimizes it variationally. aip.org | An alternative to chain-of-states methods for path optimization. |

| Eigenvector Following | Searches for a saddle point by following a specific mode of the Hessian matrix. smu.edu | Direct optimization to a transition state structure. |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. srce.hrmdpi.com These models are built by developing a mathematical equation that relates numerical representations of the molecular structure, known as molecular descriptors, to an observed activity or property. ijpsr.com

QSAR/QSPR models are powerful tools in drug design and materials science, as they can predict the properties of new, unsynthesized compounds, saving time and resources. mdpi.comtandfonline.com The development of a robust model involves several key steps: compiling a dataset of compounds with known activities/properties, calculating a wide range of molecular descriptors, selecting the most relevant descriptors using statistical methods, building the model (e.g., using Multiple Linear Regression or machine learning), and rigorously validating its predictive power. ijpsr.comtandfonline.com

While no specific QSAR or QSPR models for this compound were found in the literature, it could be included in broader studies on nitriles or organosulfur compounds. tandfonline.comconicet.gov.arnih.gov For example, a QSAR study on nitrile-containing enzyme inhibitors used hologram QSAR (HQSAR) to successfully predict inhibitory potencies. tandfonline.comnih.gov A hypothetical QSPR model for this compound could predict properties like boiling point or solubility based on descriptors such as those listed below.

Table 3: Examples of Molecular Descriptors Used in QSAR/QSPR

| Descriptor Class | Example Descriptor | Description |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Kier & Hall Connectivity Indices (Chi) | Numerical values derived from the molecular graph that describe size, branching, and shape. ijpsr.com |

| Geometrical | Solvent-Accessible Surface Area (SASA) | The surface area of a molecule that is accessible to a solvent. conicet.gov.ar |

| Quantum Chemical | LUMO Energy | The energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. conicet.gov.ar |

| Physicochemical | LogP (Octanol-Water Partition Coeff.) | Measures the lipophilicity of a compound. |

Solvent Effects and Environmental Influences on Molecular Behavior

The properties and reactivity of a molecule can be significantly altered by its surrounding environment, particularly the solvent. nih.gov Solvents can influence reaction rates, shift spectroscopic absorption peaks, and affect conformational equilibria. scielo.br Computational chemistry models these influences primarily through implicit and explicit solvent models.

Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, which surrounds a cavity containing the solute molecule. acs.orgwikipedia.org This approach is computationally efficient and effective at capturing electrostatic interactions between the solute and solvent. wikipedia.org Explicit solvent models involve simulating a number of individual solvent molecules around the solute, which is more computationally intensive but can capture specific interactions like hydrogen bonding. frontiersin.org

For this compound, the polarity of the solvent would be expected to influence its behavior. The nitrile group is known to be sensitive to solvent effects, particularly hydrogen bonding, which can perturb its vibrational frequency. nih.gov Theoretical studies on the basicity of nitriles and the reactivity of nitrile oxides have demonstrated that solvent inclusion in calculations is critical for accurate predictions. nih.govacs.org Using a model like PCM, one could predict how the dipole moment and frontier orbital energies of this compound change in different solvents, thereby modulating its reactivity and spectroscopic properties. acs.orgacs.org

Table 4: Properties of Common Solvents for Modeling Environmental Influences

| Solvent | Dielectric Constant (ε at 20°C) | Solvent Type | Potential Influence |

| Hexane | 1.89 | Non-polar Aprotic | Mimics a non-polar, non-hydrogen bonding environment. |

| Benzene | 2.28 | Non-polar Aprotic | Can engage in π-stacking interactions. scielo.br |

| Chloroform | 4.81 | Polar Aprotic | Weakly acidic proton can act as a hydrogen-bond donor. acs.org |

| Tetrahydrofuran (THF) | 7.52 | Polar Aprotic | A common coordinating solvent. scielo.br |

| Acetone | 20.7 | Polar Aprotic | Polar, but cannot donate hydrogen bonds. acs.org |

| Methanol | 32.7 | Polar Protic | Can act as a hydrogen-bond donor and acceptor. acs.org |

| Acetonitrile (B52724) | 37.5 | Polar Aprotic | Highly polar solvent often used in electrochemistry. acs.org |

| Water | 80.1 | Polar Protic | Strong hydrogen bonding capabilities, can significantly stabilize charges. scielo.br |

In-depth Spectroscopic Analysis of this compound Remains Elusive Due to Lack of Available Data

The intended article was to be structured around a detailed examination of this compound using advanced analytical techniques. This included multi-dimensional NMR techniques such as COSY, HSQC, and HMBC for determining connectivity and stereochemistry, the use of advanced NMR pulse sequences, and dynamic NMR studies for conformational analysis. Furthermore, the plan was to detail its fragmentation pathway analysis through high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS).

However, the foundational data necessary to populate these sections—such as specific ¹H and ¹³C NMR chemical shifts, coupling constants, 2D NMR correlations, exact mass measurements, and fragmentation ions—are not publicly available in the scientific literature. While general principles of NMR and MS for related classes of compounds, such as α,β-unsaturated nitriles and thiols, are well-documented, applying this general knowledge to create a specific and scientifically accurate analysis of this compound without experimental data would be speculative and fall short of the required scientific rigor.

Consequently, the creation of a thorough and informative article focusing solely on the advanced spectroscopic characterization of this compound, complete with the requisite detailed data tables and research findings, is not possible at this time. Further empirical research and publication of the findings are necessary before such an analysis can be accurately compiled.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Sulfanylprop 2 Enenitrile Compounds

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques for the separation, identification, and quantification of 2-sulfanylprop-2-enenitrile within complex mixtures. The choice between GC-MS and LC-MS would depend on the volatility and thermal stability of the compound and its matrix. Given its predicted boiling point, GC-MS is a suitable method for analysis.

In a typical GC-MS analysis, the compound would first be separated from other components in the mixture based on its retention time in the gas chromatography column. Following separation, it enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). The resulting molecular ion and its subsequent fragment ions are detected, producing a mass spectrum that serves as a molecular fingerprint.

The fragmentation pattern of this compound can be predicted based on the established fragmentation rules for its constituent functional groups: nitriles, thiols, and alkenes. The molecular ion (M⁺) peak is expected, though for some nitriles, it can be weak or absent. miamioh.edu A prominent M-1 peak is often observed in nitriles due to the loss of a hydrogen atom. miamioh.edu Other predictable fragmentation pathways include the loss of the sulfanyl (B85325) radical (·SH), the loss of hydrogen cyanide (HCN), and cleavage of the carbon-carbon bonds in the propene backbone. miamioh.edunih.gov These characteristic fragmentation patterns are crucial for confirming the compound's identity in a sample.

LC-MS provides a complementary method, particularly useful if the compound is part of a non-volatile mixture or is thermally labile. In LC-MS, separation occurs in the liquid phase, followed by ionization using softer techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These methods typically result in less fragmentation and a more prominent molecular ion peak, which is advantageous for determining the molecular weight with high accuracy. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of a selected precursor ion, providing structural information similar to that obtained from GC-MS. nih.gov

Table 1: Predicted Mass Spectral Fragments for this compound (C₃H₃NS)

| Fragment Ion | Formula | Predicted m/z | Fragmentation Pathway |

|---|---|---|---|

| Molecular Ion | [C₃H₃NS]⁺ | 85 | Intact molecule after ionization |

| M-1 | [C₃H₂NS]⁺ | 84 | Loss of a hydrogen atom |

| M-SH | [C₃H₂N]⁺ | 52 | Loss of a sulfanyl radical (·SH) |

| M-HCN | [C₂H₂S]⁺ | 58 | Loss of hydrogen cyanide |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups within this compound and probing its conformational characteristics. These methods are based on the principle that molecular bonds and groups of bonds vibrate at specific, characteristic frequencies.

Detailed Band Assignment for Sulfanyl, Nitrile, and Alkene Moieties

The IR and Raman spectra of this compound would be expected to display distinct bands corresponding to its sulfanyl (-SH), nitrile (-C≡N), and alkene (C=C) moieties.

Sulfanyl (-SH) Group: The S-H stretching vibration typically appears as a weak but sharp band in the IR spectrum in the region of 2550-2600 cm⁻¹. Its position can be sensitive to hydrogen bonding.

Nitrile (-C≡N) Group: The nitrile group gives rise to a strong, sharp absorption band in the IR spectrum, typically in the 2210-2260 cm⁻¹ range, due to the C≡N stretching vibration. semanticscholar.org In Raman spectroscopy, this band is also typically strong. Its conjugation with the adjacent alkene group is expected to shift this frequency to a lower wavenumber.

Alkene (C=C) Group: The C=C stretching vibration is expected in the 1620-1680 cm⁻¹ region. Conjugation with the nitrile group will affect the intensity and exact position of this band. The =C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the out-of-plane =C-H bending vibrations would produce strong bands in the 800-1000 cm⁻¹ region of the IR spectrum.

Table 2: Predicted Vibrational Band Assignments for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| C-H Stretch | Alkene (=C-H) | 3010-3100 | Medium | Medium |

| S-H Stretch | Sulfanyl (-SH) | 2550-2600 | Weak | Medium |

| C≡N Stretch | Nitrile (-C≡N) | 2215-2235 | Strong | Strong |

| C=C Stretch | Alkene (C=C) | 1620-1650 | Medium-Weak | Strong |

| =C-H Bend | Alkene (out-of-plane) | 800-1000 | Strong | Weak |

Correlating Vibrational Modes with Electronic and Structural Features

The precise frequencies and intensities of the vibrational bands are directly correlated with the electronic structure of the molecule. For this compound, the conjugation between the π-systems of the alkene and nitrile groups is a key feature. This electronic delocalization weakens the C=C and C≡N bonds slightly, resulting in a shift of their stretching frequencies to lower wavenumbers compared to non-conjugated systems.

Furthermore, the potential for intermolecular hydrogen bonding of the S-H group (S-H···N) in the condensed phase could be investigated. Such interactions would cause a broadening and a shift to lower frequency of the S-H stretching band. The magnitude of this shift can provide insights into the strength of the hydrogen bonding network. Isotopic substitution studies, for instance, replacing hydrogen with deuterium, could be used to confirm the assignment of the S-H vibrational modes.

X-ray Crystallography for Solid-State Structure Determination

While vibrational spectroscopy and mass spectrometry provide valuable information about connectivity and functional groups, only X-ray crystallography can furnish a precise three-dimensional atomic arrangement of this compound in the solid state. This technique is contingent upon the ability to grow a suitable single crystal of the compound.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

A crystallographic analysis would yield precise measurements of all bond lengths, bond angles, and torsion angles. The C-C≡N moiety is expected to be nearly linear, with a bond angle of approximately 176-178°, similar to other nitrile-containing structures. nih.gov The geometry around the C=C double bond would be trigonal planar, with bond angles close to 120°.

Key structural parameters that would be determined include:

The C≡N triple bond length (expected around 1.14 Å).

The C=C double bond length (expected around 1.34 Å).

The C-C single bond length between the alkene and nitrile groups (expected to be shorter than a typical C-C single bond due to conjugation, ~1.44 Å).

The C-S bond length (~1.75 Å) and the S-H bond length (~1.34 Å).

Table 3: Predicted Molecular Geometry Parameters for this compound

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C≡N | ~ 1.14 Å |

| Bond Length | C=C | ~ 1.34 Å |

| Bond Length | C-C | ~ 1.44 Å |

| Bond Length | C-S | ~ 1.75 Å |

| Bond Angle | C-C≡N | ~ 177° |

| Bond Angle | C=C-C | ~ 121° |

Intermolecular Interactions and Crystal Packing Motifs

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in a crystal lattice. This packing is governed by intermolecular forces. For this compound, the polar nitrile group and the hydrogen-donating sulfanyl group are expected to dominate the packing arrangement.

Potential intermolecular interactions include:

Hydrogen Bonding: The most significant interaction would likely be hydrogen bonds between the sulfanyl group of one molecule and the nitrogen atom of the nitrile group of a neighboring molecule (S-H···N). This could lead to the formation of chains or dimeric motifs in the crystal structure.

Dipole-Dipole Interactions: The highly polar nitrile group would lead to strong dipole-dipole interactions, influencing the alignment of molecules within the lattice.

The analysis of these interactions is crucial for understanding the physical properties of the solid material, such as its melting point and solubility.

Advanced Spectroscopic Techniques for Electronic and Surface Characterization